molecular formula C12H7ClO2 B11825053 7-Chlorodibenzofuran-1-ol

7-Chlorodibenzofuran-1-ol

Cat. No.: B11825053
M. Wt: 218.63 g/mol
InChI Key: RNNYOOHHSGBUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorodibenzofuran-1-ol is a chlorinated derivative of dibenzofuran, a heterocyclic organic compound It is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 1st position of the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorodibenzofuran-1-ol typically involves the chlorination of dibenzofuran followed by hydroxylation. One common method is the direct chlorination of dibenzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting chlorodibenzofuran is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorodibenzofuran-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium amide or Grignard reagents.

Major Products Formed:

Scientific Research Applications

7-Chlorodibenzofuran-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chlorodibenzofuran-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for various enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

    Dibenzofuran: The parent compound without chlorine or hydroxyl groups.

    7-Chlorodibenzofuran: Lacks the hydroxyl group.

    Dibenzofuran-1-ol: Lacks the chlorine atom.

Uniqueness: 7-Chlorodibenzofuran-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .

Properties

IUPAC Name

7-chlorodibenzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYOOHHSGBUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C3=C(C=C(C=C3)Cl)OC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.